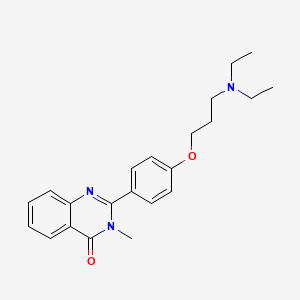
Glycyl-L-prolylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid is a complex organic compound with a unique structure It contains multiple amide and amino groups, making it a versatile molecule in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid typically involves multiple steps. The starting material is often a protected form of pyrrolidine, which undergoes a series of reactions including acylation, deprotection, and coupling reactions to introduce the amino and amide groups. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives and peptides with multiple amide and amino groups. Examples include:
N-Acetyl-L-cysteine: A derivative of the amino acid cysteine with antioxidant properties.
Glutathione: A tripeptide with multiple amide and amino groups, known for its role in cellular detoxification.
Uniqueness
(S)-2-(2-(2-(1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)acetamido)acetamido)acetic acid is unique due to its specific structure and stereochemistry, which confer distinct chemical and biological properties. Its multiple functional groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
627882-93-3 |
|---|---|
Molekularformel |
C13H21N5O6 |
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N5O6/c14-4-11(21)18-3-1-2-8(18)13(24)17-6-10(20)15-5-9(19)16-7-12(22)23/h8H,1-7,14H2,(H,15,20)(H,16,19)(H,17,24)(H,22,23)/t8-/m0/s1 |
InChI-Schlüssel |
BQQGCUJGLGDAQM-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)



